An In-Depth Technical Guide to Ald-Ph-amido-PEG3-C2-Pfp Ester
An In-Depth Technical Guide to Ald-Ph-amido-PEG3-C2-Pfp Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG3-C2-Pfp ester is a heterobifunctional, non-cleavable crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This molecule incorporates three key chemical features: an aldehyde group, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on practical experimental protocols and data presentation for the scientific community.
Core Structure and Properties
The fundamental structure of Ald-Ph-amido-PEG3-C2-Pfp ester consists of a phenyl ring bearing an aldehyde group, connected via an amide bond to a three-unit PEG spacer, which is in turn linked to a C2-Pfp ester.
Chemical Structure:
This unique architecture imparts specific functionalities that are highly valuable in the construction of complex biomolecules. The aldehyde group provides a reactive handle for conjugation to molecules bearing aminooxy or hydrazide moieties. The PFP ester is a highly efficient amine-reactive group for forming stable amide bonds. The PEG3 spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[1][2]
Physicochemical Data
A summary of the key quantitative data for Ald-Ph-amido-PEG3-C2-Pfp ester is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₂F₅NO₇ | [3] |
| Molecular Weight | 519.4 g/mol | [3] |
| CAS Number | 2101206-21-5 | [3][4] |
| Purity | >96% | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [5][6] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [7] |
Functional Group Reactivity and Advantages
The utility of Ald-Ph-amido-PEG3-C2-Pfp ester stems from the distinct reactivity of its terminal functional groups.
Pentafluorophenyl (PFP) Ester:
The PFP ester is an activated ester that readily reacts with primary and secondary amines to form a highly stable amide bond.[5][8][9][10] This reaction is efficient and proceeds under mild conditions. A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their greater resistance to hydrolysis in aqueous media.[5][8] This enhanced stability leads to higher conjugation efficiencies and reproducibility, as the competing hydrolysis reaction is minimized.
Aldehyde Group:
The benzaldehyde (B42025) moiety serves as a versatile reactive partner for nucleophiles such as hydrazides and aminooxy groups, forming hydrazones and oximes, respectively. These reactions are chemoselective and can be performed under conditions compatible with biological molecules. This dual reactivity allows for a two-step conjugation strategy, where the PFP ester can be reacted first, followed by the conjugation of a second molecule to the aldehyde group.
Applications in Antibody-Drug Conjugate (ADC) Development
Ald-Ph-amido-PEG3-C2-Pfp ester is primarily employed as a non-cleavable linker in the synthesis of ADCs.[1][7][11] ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC.
The workflow for ADC synthesis using this linker typically involves the following steps:
-
Antibody Modification: The PFP ester end of the linker is reacted with lysine (B10760008) residues on the antibody surface to form a stable amide bond.
-
Drug Conjugation: The aldehyde end of the linker-antibody conjugate is then reacted with a payload molecule that has been functionalized with a hydrazide or aminooxy group.
The non-cleavable nature of the resulting amide and hydrazone/oxime bonds ensures that the cytotoxic drug remains attached to the antibody in circulation, minimizing off-target toxicity. The drug is released only after the ADC is internalized by the target cancer cell and the antibody is degraded in the lysosome.
Experimental Protocols
The following are detailed methodologies for key experiments involving Ald-Ph-amido-PEG3-C2-Pfp ester.
Protocol 1: Conjugation of Ald-Ph-amido-PEG3-C2-Pfp Ester to a Protein
This protocol describes the general procedure for labeling a protein with the linker via its amine-reactive PFP ester.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Ald-Ph-amido-PEG3-C2-Pfp ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Linker Solution: Immediately before use, dissolve the Ald-Ph-amido-PEG3-C2-Pfp ester in DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the linker solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted PFP ester.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
Protocol 2: Conjugation of a Hydrazide-Modified Payload to the Aldehyde-Functionalized Protein
This protocol outlines the steps for attaching a hydrazide-containing molecule to the aldehyde-functionalized protein from Protocol 1.
Materials:
-
Aldehyde-functionalized protein
-
Hydrazide-modified payload
-
Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
-
Purification system
Procedure:
-
Prepare the Aldehyde-Functionalized Protein: Exchange the buffer of the aldehyde-functionalized protein to the reaction buffer (pH 4.5-5.5).
-
Prepare the Payload Solution: Dissolve the hydrazide-modified payload in a compatible solvent.
-
Conjugation Reaction: Add a 2-10 fold molar excess of the payload solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 24-48 hours.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other impurities.
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Visualizations
Logical Workflow for ADC Synthesis
The following diagram illustrates the logical workflow for the synthesis of an Antibody-Drug Conjugate using Ald-Ph-amido-PEG3-C2-Pfp ester.
Caption: Workflow for ADC synthesis using the bifunctional linker.
Reaction Scheme: PFP Ester Aminolysis
This diagram illustrates the reaction between the PFP ester and a primary amine.
Caption: Formation of a stable amide bond from a PFP ester and an amine.
Conclusion
Ald-Ph-amido-PEG3-C2-Pfp ester is a well-defined and highly useful crosslinker for researchers in drug development and bioconjugation. Its bifunctional nature, coupled with the advantageous properties of the PFP ester and the PEG spacer, provides a robust tool for the construction of complex biomolecules like ADCs. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Ald-Ph-amido-PEG3-C2-NH2 [myskinrecipes.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Page loading... [wap.guidechem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Ald-Ph-PEG2-NHS ester, 1807521-07-8 | BroadPharm [broadpharm.com]
- 7. 化合物 Ald-Ph-amido-PEG3-C2-Pfp ester|T17385|TargetMol - ChemicalBook [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. PEG PFP ester | BroadPharm [broadpharm.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
